Octanoic acid, 2-ethyl-, ethyl ester Octanoic acid, 2-ethyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 25234-26-8
VCID: VC11978184
InChI: InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3
SMILES: CCCCCCC(CC)C(=O)OCC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Octanoic acid, 2-ethyl-, ethyl ester

CAS No.: 25234-26-8

Cat. No.: VC11978184

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Octanoic acid, 2-ethyl-, ethyl ester - 25234-26-8

Specification

CAS No. 25234-26-8
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name ethyl 2-ethyloctanoate
Standard InChI InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3
Standard InChI Key ANRXOJOPPWWPFQ-UHFFFAOYSA-N
SMILES CCCCCCC(CC)C(=O)OCC
Canonical SMILES CCCCCCC(CC)C(=O)OCC

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

Ethyl 2-ethylhexanoate is systematically named according to IUPAC rules as ethyl 2-ethylhexanoate, reflecting its esterification of 2-ethylhexanoic acid with ethanol. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol . The compound’s structure consists of a hexanoic acid backbone substituted with an ethyl group at the second carbon, esterified with an ethyl alcohol moiety (Figure 1).

Table 1: Key Identifiers of Ethyl 2-Ethylhexanoate

PropertyValue
IUPAC NameEthyl 2-ethylhexanoate
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.26 g/mol
CAS Registry Number539-82-2
Synonyms2-Ethylhexanoic acid ethyl ester; Ethyl octoate

Spectroscopic Data

While explicit spectral data for ethyl 2-ethylhexanoate are scarce, analogous esters exhibit predictable patterns:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 0.88–1.68 (m, alkyl protons), δ 4.12 (q, -OCH₂CH₃), δ 2.28 (t, -CH₂COO-) .

    • ¹³C NMR: δ 14–34 (alkyl carbons), δ 60.5 (-OCH₂CH₃), δ 173.2 (carbonyl carbon) .

Synthesis and Industrial Production

Esterification of 2-Ethylhexanoic Acid

The most direct route to ethyl 2-ethylhexanoate involves the acid-catalyzed esterification of 2-ethylhexanoic acid with ethanol:

CH₃(CH₂)₃CH(C₂H₅)COOH+CH₃CH₂OHH⁺CH₃(CH₂)₃CH(C₂H₅)COOCH₂CH₃+H₂O\text{CH₃(CH₂)₃CH(C₂H₅)COOH} + \text{CH₃CH₂OH} \xrightarrow{\text{H⁺}} \text{CH₃(CH₂)₃CH(C₂H₅)COOCH₂CH₃} + \text{H₂O}

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, with yields exceeding 85% under reflux conditions .

Industrial Scalability

2-Ethylhexanoic acid, the precursor to this ester, is produced via hydroformylation of propylene to butyraldehyde, followed by aldol condensation and oxidation . Large-scale esterification processes often utilize reactive distillation to remove water and drive the equilibrium toward ester formation.

Physicochemical Properties

Thermal and Solubility Profiles

Ethyl 2-ethylhexanoate is a colorless liquid with a fruity odor, consistent with short-chain esters. Key properties include:

  • Boiling Point: ~205–210°C (extrapolated from homologous esters) .

  • Density: 0.87–0.89 g/cm³ at 20°C.

  • Solubility: Miscible with organic solvents (e.g., ethanol, ether); insoluble in water (<0.1 g/L) .

Stability and Reactivity

The ester is stable under ambient conditions but hydrolyzes in acidic or alkaline media to regenerate 2-ethylhexanoic acid and ethanol. Its branched structure confers resistance to oxidative degradation compared to linear esters .

Applications and Functional Utility

Industrial Uses

  • Plasticizers: Enhances flexibility in polyvinyl chloride (PVC) and other polymers .

  • Lubricant Additives: Reduces friction in synthetic oils due to its low volatility and thermal stability .

  • Flavor and Fragrance: Imparts fruity notes in food additives and perfumes .

Emerging Roles in Green Chemistry

Recent studies highlight its potential as a bio-based solvent in coatings and adhesives, aligning with sustainability initiatives .

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